
5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide
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Overview
Description
5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide is a quinoline derivative characterized by a hydroxyl group at position 4, a methyl substituent at position 8, and a carbohydrazide moiety at position 2. Its synthesis typically involves condensation reactions between hydrazine derivatives and substituted quinoline aldehydes, as demonstrated in analogous protocols for related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid.
Conversion to Ester: The carboxylic acid is converted to its ethyl ester derivative using ethanol and a suitable acid catalyst.
Hydrazide Formation: The ester is then reacted with hydrazine hydrate under reflux conditions to yield the carbohydrazide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 5-Chloro-4-oxo-8-methylquinoline-3-carbohydrazide.
Reduction: Formation of 5-Chloro-4-hydroxy-8-methylquinoline-3-amine.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial strains and fungi. Research indicates that it can effectively inhibit the growth of pathogens, making it a candidate for developing new antibiotics. For instance, studies have shown its effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating potent activity .
Anticancer Potential
5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide has been investigated for its anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). In vitro studies reveal that the compound induces apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death . The mechanism involves the inhibition of key signaling pathways that promote cell proliferation, making it a promising candidate for further development in cancer therapeutics .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vivo Tumor Models : In animal models, administration of this compound resulted in significant tumor reduction compared to control groups. These studies highlight its potential as an effective anticancer agent when used alone or in combination with other chemotherapeutics like cisplatin .
- Synergistic Effects : Research has indicated that when combined with existing antibiotics or anticancer drugs, this compound may enhance therapeutic efficacy through synergistic mechanisms, thereby improving treatment outcomes .
Summary of Findings
The applications of this compound span various domains within medicinal chemistry:
Application Area | Details |
---|---|
Antimicrobial Activity | Effective against resistant bacterial strains and fungi; potential for new antibiotics. |
Anticancer Activity | Induces apoptosis in cancer cells; inhibits cell proliferation pathways. |
Synthesis | Multi-step synthesis involving cyclization and functional group modifications. |
Case Studies | Demonstrated efficacy in tumor reduction; shows synergistic effects with other drugs. |
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in the body.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its therapeutic effects.
Biological Effects: The compound’s effects can include antimicrobial activity, inhibition of cancer cell growth, and modulation of immune responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide with five analogous compounds:
Structural and Functional Group Variations
Key Observations :
- Positional Effects: The placement of substituents significantly impacts activity.
- Functional Group Influence : The carbohydrazide moiety (position 3) in the target compound and 6a–e derivatives is linked to antimicrobial activity, whereas the carboxylic acid group in the methoxy derivative may reduce membrane permeability due to ionization.
Critical Discussion of Divergent Results
- Antimicrobial Efficacy : While 4a–f derivatives show superior activity against S. aureus, their broader substituent variability complicates direct comparison. The methoxy derivative lacks published activity data, highlighting gaps in structure-activity relationship (SAR) studies.
- Synthetic Yields : The target compound and 6a–e derivatives have lower yields (30–40%) compared to 4a–f (~60–75%), attributed to challenges in purifying polar carbohydrazide products.
Biological Activity
5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide is a compound belonging to the quinoline family, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Synthesis
The chemical structure of this compound features a quinoline core substituted with a chloro group, a hydroxy group, and a carbohydrazide moiety. The synthesis typically involves the condensation of appropriate quinoline derivatives with hydrazine derivatives under controlled conditions.
Antimicrobial Activity
Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for various strains such as Staphylococcus aureus and Escherichia coli have been reported to be low, indicating potent antibacterial activity.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0625 |
Escherichia coli | 0.125 |
Klebsiella pneumoniae | 0.250 |
These results suggest that this compound could be a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance.
Antiviral Activity
The antiviral potential of quinoline derivatives has also been explored. Research indicates that these compounds can inhibit viral replication through various mechanisms, potentially targeting viral enzymes or cellular pathways involved in viral entry or replication. For example, studies have identified that modifications to the quinoline structure can enhance its efficacy against HIV and other viruses.
Anticancer Activity
The anticancer properties of this compound have been evaluated in several studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines, including HeLa cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various 8-hydroxyquinoline derivatives against multidrug-resistant strains. The study found that compounds similar to this compound exhibited enhanced activity compared to standard antibiotics, suggesting their potential as lead compounds for new treatments .
- Antiviral Evaluation : In another investigation focused on HIV integrase inhibitors, derivatives of 4-hydroxyquinoline were synthesized and tested for their ability to inhibit viral replication. The findings indicated that certain modifications could significantly increase antiviral potency while maintaining low cytotoxicity .
- Anticancer Studies : Research conducted on the cytotoxic effects of quinoline derivatives highlighted that this compound could effectively reduce tumor growth in vitro by triggering apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide?
The compound can be synthesized via acylation of the carbohydrazide core. A typical procedure involves reacting 4-hydroxyquinoline-3-carbohydrazide (1.5 mmol) with substituted benzoyl chlorides in dry DMF under catalytic Na₂CO₃ at room temperature for 16 hours. The product is precipitated by pouring the reaction mixture over crushed ice, followed by filtration and recrystallization from ethanol (Yield: 30–40%). Optimization of solvent choice (e.g., DMF vs. THF) and catalyst loading may improve yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and hydrazide linkage.
- FT-IR : For identifying hydroxyl (-OH), carbonyl (C=O), and N-H stretches.
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous structural confirmation (if crystalline).
PubChem-derived InChI and InChIKey data (e.g.,
YKQYAXKYJOSBQH-UHFFFAOYSA-N
) provide reference standards for cross-validation .
Q. How should researchers handle stability issues during storage?
Store the compound in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C. Avoid prolonged exposure to light or humidity, as quinoline derivatives are prone to hydrolysis and photodegradation. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers optimize the low yields observed in the acylation of the carbohydrazide moiety?
Low yields (30–40%) may stem from incomplete reaction kinetics or side reactions. Strategies include:
- Solvent optimization : Replace DMF with dimethylacetamide (DMAc) to enhance solubility.
- Catalyst screening : Test alternatives like DMAP or pyridine to accelerate acylation.
- Temperature control : Gradual heating (40–50°C) may improve reactivity without decomposition .
Q. What strategies resolve contradictions in reported spectral data for quinoline-carbohydrazide derivatives?
Discrepancies in NMR or IR data often arise from polymorphic forms or solvent artifacts. To address this:
- Cross-validate with XRPD : Compare experimental X-ray powder diffraction patterns with reference data to confirm crystallinity and phase purity.
- Advanced NMR techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
Q. How to design analogs for structure-activity relationship (SAR) studies targeting antimicrobial activity?
Focus on modifying key regions:
- Quinoline core : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at position 8 to enhance membrane penetration.
- Hydrazide side chain : Incorporate heterocyclic moieties (e.g., isoxazole, pyrazole) to improve binding to microbial enzymes. Reference structurally similar compounds like 6-bromo-N-(2-hydroxybenzylidene)-2-methylquinoline-4-carbohydrazide for bioactivity benchmarks .
Q. What analytical methods ensure purity and stability under various conditions?
- HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities.
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to establish safe handling ranges.
- DSC : Identify melting points and phase transitions to assess crystallinity .
Q. How to employ in silico docking to predict binding affinity with biological targets?
- Target selection : Prioritize enzymes like DNA gyrase or enoyl-ACP reductase, common in antimicrobial pathways.
- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Previous studies on 4-hydroxyquinoline-3-carbohydrazide derivatives demonstrate correlation between docking scores and anticonvulsant activity .
Q. Methodological Notes
- Data Interpretation : Always cross-reference experimental results with PubChem or Reaxys entries to mitigate spectral inconsistencies.
- Risk Mitigation : Adhere to safety protocols for handling hydrazides, including PPE (gloves, goggles) and fume hood use, as outlined in Safety Data Sheets .
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and computational parameters transparently to ensure reproducibility .
Properties
Molecular Formula |
C11H10ClN3O2 |
---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
5-chloro-8-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H10ClN3O2/c1-5-2-3-7(12)8-9(5)14-4-6(10(8)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
IMBVRDPKBATFHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C(=O)NN |
Origin of Product |
United States |
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